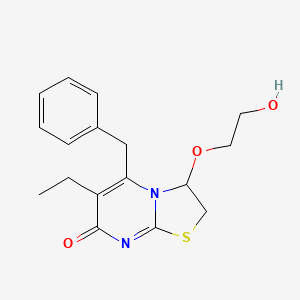
Senecioylplenolin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of senecioylplenolin typically involves the extraction from Centipeda minima using organic solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate the pure compound .
Industrial Production Methods: Industrial production of this compound is not widely established due to its natural abundance in Centipeda minima. large-scale extraction methods involve the use of supercritical fluid extraction or advanced chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Senecioylplenolin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the lactone ring.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive sesquiterpenes.
Biology: Investigated for its role in modulating immune responses and cell signaling pathways.
Medicine: Explored for its anti-inflammatory, anti-tumor, and anti-allergic properties. .
Industry: Potential use in developing natural pesticides and anti-microbial agents.
Mechanism of Action
Senecioylplenolin exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators by modulating the NF-κB signaling pathway.
Anti-tumor: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Anti-allergic: Reduces histamine release from mast cells and inhibits the activation of allergic response pathways.
Comparison with Similar Compounds
Senecioylplenolin is unique among sesquiterpene lactones due to its specific structural features and biological activities. Similar compounds include:
Helenalin: Known for its potent anti-inflammatory and anti-tumor activities.
Brevilin A: Exhibits strong anti-cancer properties.
Arnicolide C: Demonstrates significant anti-inflammatory effects.
Compared to these compounds, this compound has a broader spectrum of biological activities and a unique mechanism of action, making it a valuable compound for further research and development .
Properties
CAS No. |
90042-11-8 |
|---|---|
Molecular Formula |
C20H26O5 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C20H26O5/c1-10(2)8-16(22)25-18-17-12(4)19(23)24-14(17)9-11(3)13-6-7-15(21)20(13,18)5/h6-8,11-14,17-18H,9H2,1-5H3/t11-,12+,13+,14-,17-,18+,20+/m1/s1 |
InChI Key |
WUJIVXGLPLDVMY-QUQQNCTQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H]([C@@H](C(=O)O2)C)[C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C=C(C)C |
Canonical SMILES |
CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


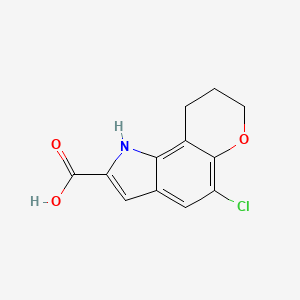
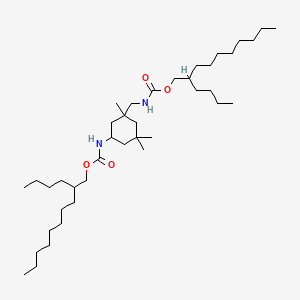
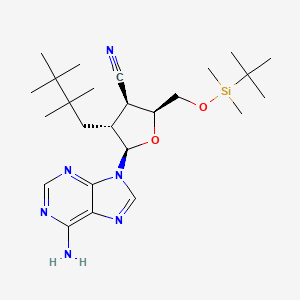
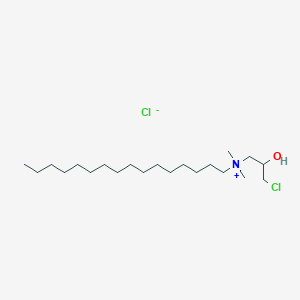
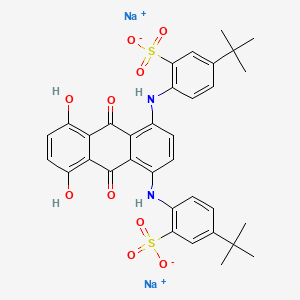
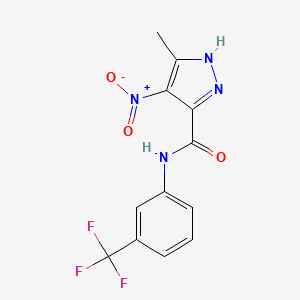

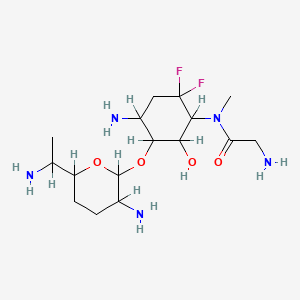
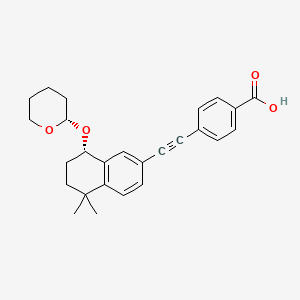
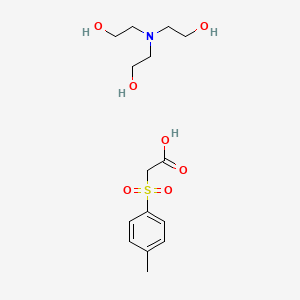


![piperazine;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12782505.png)
